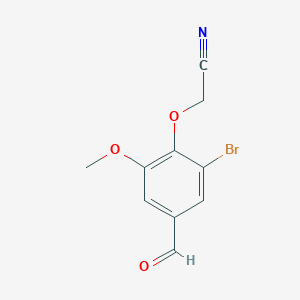

2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile

描述

属性

IUPAC Name |

2-(2-bromo-4-formyl-6-methoxyphenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO3/c1-14-9-5-7(6-13)4-8(11)10(9)15-3-2-12/h4-6H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSPWMLKCXJJRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)Br)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation of 4-Bromo-2-fluorobenzaldehyde

A patented method (US20130090498A1) outlines the synthesis of 4-bromo-2-methoxybenzaldehyde from 1,4-dibromo-2-fluorobenzene, which can be adapted for the target compound:

Step 1: Metal-Halogen Exchange and Formylation

- Reactants : 1,4-Dibromo-2-fluorobenzene, isopropyl magnesium chloride (iPrMgCl), dimethylformamide (DMF).

- Conditions :

- THF as the solvent at 0–5°C.

- Slow addition of DMF to the Grignard intermediate.

- Intermediate : 2-Fluoro-4-bromobenzaldehyde (74% yield after crystallization in heptane).

Step 2: Methoxylation via Nucleophilic Aromatic Substitution

- Reactants : 2-Fluoro-4-bromobenzaldehyde, methanol, potassium carbonate.

- Conditions :

- Reflux in methanol with K₂CO₃ to replace fluorine with methoxy.

- Crystallization from heptane yields 4-bromo-2-methoxybenzaldehyde (57% overall yield).

Introduction of the Acetonitrile Group

The phenoxyacetonitrile moiety is introduced via alkylation of the phenolic oxygen. A protocol from the Royal Society of Chemistry (RSC) describes such transformations using phase-transfer catalysis:

Reaction Setup :

- Substrate : 4-Bromo-2-methoxybenzaldehyde.

- Alkylating Agent : Bromoacetonitrile.

- Base : Aqueous NaOH or K₂CO₃.

- Catalyst : Tetrabutylammonium hydrogen sulfate (TBAHS).

- Solvent : Dichloromethane (DCM) or dimethylformamide (DMF).

Optimized Conditions :

- Method A : Room temperature, 1 h reaction, DCM/NaOH system.

- Method B : 100°C, 1 h reaction, DMF/K₂CO₃ system under argon.

Post-reaction workup involves extraction with DCM, drying over MgSO₄, and chromatography (DCM/hexanes) to isolate the product.

Direct Bromination of Pre-Functionalized Phenoxyacetonitrile

An alternative route involves brominating 2-(4-formyl-6-methoxyphenoxy)acetonitrile. This method avoids multi-step functionalization but requires precise control over electrophilic aromatic substitution (EAS).

Procedure :

- Substrate Synthesis :

- Bromination :

- Use Br₂ in acetic acid or HBr/H₂O₂ under controlled conditions.

- Monitor regioselectivity to ensure bromination at the 2-position.

Challenges :

- Competing bromination at the formyl or methoxy groups.

- Side reactions with the acetonitrile moiety.

Comparative Analysis of Methods

Critical Reaction Parameters

Solvent and Temperature Effects

Catalytic Systems

Purification Strategies

- Crystallization vs. Chromatography : Heptane crystallization (patent method) offers scalability, while chromatography (RSC method) ensures purity for lab-scale synthesis.

Scalability and Industrial Relevance

The patent route is industrially favorable due to:

- Avoidance of Cryogenic Conditions : Operates at 0–5°C vs. traditional −78°C lithiation.

- High-Yield Crystallization : Heptane recrystallization minimizes losses.

- Compatibility with Continuous Processing : THF and toluene solvents align with large-scale reactor setups.

化学反应分析

Types of Reactions

2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and mild heating.

Oxidation: Oxidizing agents like potassium permanganate, solvents such as water or acetone, and controlled temperature.

Reduction: Reducing agents like sodium borohydride, solvents such as methanol or tetrahydrofuran, and low temperature.

Major Products Formed

Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.

Oxidation: Formation of (2-Bromo-4-carboxy-6-methoxyphenoxy)acetonitrile.

Reduction: Formation of (2-Bromo-4-hydroxymethyl-6-methoxyphenoxy)acetonitrile.

科学研究应用

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 270.079 g/mol. Its structure includes a brominated aromatic ring with a formyl group and a methoxy substituent, connected to an acetonitrile moiety. The presence of these functional groups enhances its reactivity and biological activity.

Antiviral and Anticancer Activity

Research indicates that compounds similar to 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile exhibit significant biological activities, particularly in antiviral and anticancer domains. Halogenated phenoxy compounds have been studied for their antiviral potency, showing low nanomolar activity against certain viruses. The unique combination of halogenation and functional groups in this compound may enhance its bioactivity, potentially making it effective against various pathogens and cancer cells.

Enzyme Inhibition

The compound's structure suggests potential interactions with biological targets, influenced by the presence of halogen atoms and functional groups. For instance, the bromine substituent may enhance binding affinity to specific enzymes or receptors, while the methoxy group could influence solubility and permeability across biological membranes. Understanding these interactions is crucial for optimizing the compound's efficacy in therapeutic applications.

Synthesis Pathways

The synthesis of this compound typically involves several steps, including reactions with chloroacetic acid to yield various derivatives. This multi-step synthesis allows for the exploration of different functionalization strategies that can lead to compounds with enhanced properties.

Reactivity Studies

The compound's reactivity has been explored through various reaction types, including oxidation, reduction, and substitution reactions. For example:

| Reaction Type | Reagent | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Aqueous medium |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Sodium hydride | Dimethyl sulfoxide |

These reactions highlight its versatility in synthetic organic chemistry.

A study focused on similar brominated compounds demonstrated their effectiveness as acetylcholinesterase inhibitors, showcasing their potential in neuropharmacology. The compounds exhibited significant anti-inflammatory effects in vitro, reducing levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This suggests that this compound may also possess similar anti-inflammatory properties .

Pharmacokinetic Studies

Pharmacokinetic studies on related compounds have shown promising results regarding their absorption and metabolism in biological systems. These studies are vital for understanding how this compound behaves in vivo, influencing its therapeutic potential .

作用机制

The mechanism of action of 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and formyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. Additionally, the methoxy group can influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems.

相似化合物的比较

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents, which significantly alter electronic properties, solubility, and reactivity. Key examples include:

Key Observations :

- Ethoxy vs.

- Fluoro vs. Formyl : Bromo-fluoro analogs () lack the formyl group, reducing their capacity for condensation reactions but improving stability under acidic conditions .

- Acetonitrile vs. Acetamide : The acetamide derivative () exhibits higher solubility in polar solvents due to hydrogen bonding, whereas the nitrile group in the target compound offers reactivity toward hydrolysis or nucleophilic addition .

Electronic and Reactivity Profiles

Density Functional Theory (DFT) studies on similar compounds (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate derivatives) reveal that non-planar molecular geometries and charge distribution significantly influence reactivity . For the target compound:

- HOMO/LUMO Distribution : The formyl and nitrile groups create electron-deficient regions (LUMO), making the compound susceptible to nucleophilic attack at the formyl carbon. The methoxy group contributes to electron-rich regions (HOMO) on the aromatic ring, directing electrophilic substitution to the para position relative to the methoxy group .

- Bromo Substituent : The bromine atom acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), with reactivity modulated by the electron-withdrawing formyl group .

Physicochemical Properties

生物活性

2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile is a synthetic organic compound characterized by its unique structure, which includes a brominated aromatic ring, a formyl group, and a methoxy substituent. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in antiviral and anticancer domains.

The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 270.079 g/mol. The presence of halogen and various functional groups enhances its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 270.079 g/mol |

| Structure | Structure |

Antiviral Properties

Research indicates that compounds similar to this compound exhibit significant antiviral activities. Halogenated phenoxy compounds have been shown to possess low nanomolar activity against certain viruses, suggesting that the unique combination of bromination and functional groups in this compound may enhance its bioactivity .

Case Study:

In studies involving related compounds, it was found that halogenation significantly increased binding affinity to viral enzymes, which is crucial for the development of antiviral agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. The presence of the bromine atom may enhance the compound's ability to interact with specific molecular targets involved in cancer cell proliferation. For instance, it has been suggested that brominated compounds can induce apoptosis in cancer cells through various mechanisms .

Research Findings:

- In vitro studies demonstrated that similar compounds exhibited IC50 values as low as 19 nM against specific cancer cell lines, indicating potent anticancer activity .

- The mechanism of action may involve disruption of cellular signaling pathways or direct interaction with DNA .

The biological activity of this compound is believed to be influenced by its structural components:

- Bromine Substituent: Enhances binding affinity to biological targets.

- Methoxy Group: Improves solubility and permeability across biological membranes, facilitating better absorption and efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 2-(4-Bromo-2-formyl-6-methoxyphenoxy)acetonitrile | Different bromination pattern | Antiviral |

| 2-(2-Formyl-5-methoxyphenoxy)acetonitrile | Variation in methoxy position | Anticancer |

| 6-(4-Cyanophenyl)-N-(4-cyanophenyl)pyridin-2,3-diamine | Contains nitrogen heterocycles | Antimicrobial |

These comparisons highlight the unique structural features of this compound that may contribute to its specific biological activities.

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile?

- Methodological Answer : The synthesis typically involves nucleophilic substitution. For example, reacting a substituted phenol derivative (e.g., 2-bromo-4-formyl-6-methoxyphenol) with bromoacetonitrile in the presence of a base like potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF or acetone) under reflux. Purification is achieved via column chromatography or recrystallization .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., bromo, formyl, methoxy). Chemical shifts for the nitrile group (~110-120 ppm in ¹³C NMR) and formyl proton (~9-10 ppm in ¹H NMR) are critical .

- IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (C=O stretch) .

- Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .

Q. How do the functional groups influence its reactivity in organic synthesis?

- Methodological Answer :

- Bromo : Participates in cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-aryl bond formation .

- Formyl : Acts as an electrophile in condensation reactions (e.g., formation of Schiff bases) .

- Nitrile : Stable under basic conditions but hydrolyzes to carboxylic acids under acidic or enzymatic conditions .

Advanced Research Questions

Q. How can low yields during synthesis be systematically addressed?

- Methodological Answer :

- Solvent Optimization : Replace DMF with acetone to reduce side reactions .

- Stoichiometry : Adjust the molar ratio of bromoacetonitrile to phenol derivative (1.2:1 recommended) .

- Protecting Groups : Protect the formyl group (e.g., acetal formation) to prevent undesired side reactions during substitution .

Q. How to resolve conflicting NMR data arising from dynamic effects or solvent interactions?

- Methodological Answer :

- Variable Temperature NMR : Identify rotational barriers (e.g., methoxy group rotation) .

- 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm coupling networks .

- Computational Validation : Compare experimental shifts with DFT-calculated chemical shifts (software: Gaussian or ORCA) .

Q. What strategies improve crystallization for X-ray diffraction studies?

- Methodological Answer :

- Solvent Screening : Use mixed solvents (e.g., ethanol/water) to enhance crystal growth .

- Software Tools : Refine crystal structures using SHELX (for handling twinning or disorder) .

- Temperature Control : Slow cooling from saturated solutions to promote lattice formation .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes/receptors. The formyl and nitrile groups often anchor the compound to active sites .

- MD Simulations : Assess stability of ligand-target complexes (software: GROMACS) .

Data Contradiction Analysis

Q. How to address discrepancies between experimental and theoretical IR spectra?

- Methodological Answer :

- Baseline Correction : Ensure experimental spectra are free from solvent artifacts (e.g., DMF residues) .

- Anharmonicity Adjustments : Apply scaling factors in DFT calculations (e.g., 0.961 for B3LYP/6-31G*) .

Key Functional Group Reactivity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。